molecular formula C14H10F2N2OS B7582977 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide

2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B7582977
M. Wt: 292.31 g/mol
InChI Key: VQYUAOGRMRWGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been developed as a potential anti-cancer agent. It belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of tumor suppressor genes. Inhibition of HDAC activity by 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide may lead to the re-expression of these genes and the suppression of tumor growth.
Biochemical and Physiological Effects:
2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide for lab experiments is its potency and specificity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the use of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more soluble analogs of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide, which could improve its pharmacokinetic properties and make it more suitable for in vivo use. Finally, there is interest in exploring the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases, which could lead to the development of novel therapeutics.
In conclusion, 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide is a promising anti-cancer agent that has shown potent activity in preclinical studies. Its mechanism of action involves inhibition of HDAC activity, which can lead to the re-expression of tumor suppressor genes and the suppression of tumor growth. While there are limitations to its use in lab experiments, there are several potential future directions for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide involves several steps, starting with the reaction of 2,5-difluoro-4-methylbenzoyl chloride with propargylamine to form the corresponding amide. This amide is then reacted with 2-mercaptothiazole to give the final product, 2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide. The synthesis has been reported in the literature and has been optimized to produce high yields of pure compound.

Scientific Research Applications

2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

2,5-difluoro-4-methyl-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c1-3-5-18(14-17-4-6-20-14)13(19)10-8-11(15)9(2)7-12(10)16/h1,4,6-8H,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYUAOGRMRWGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)N(CC#C)C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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